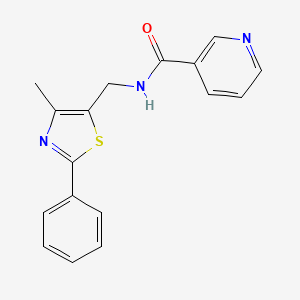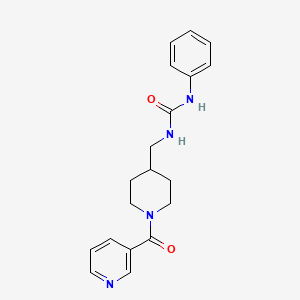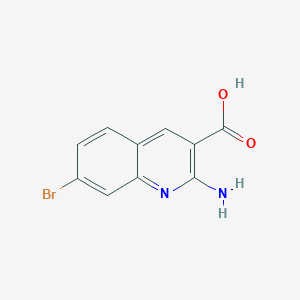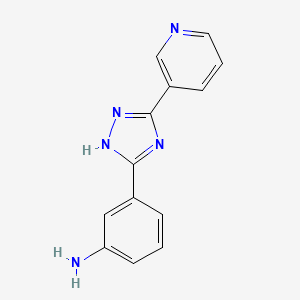
3-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial Activity
Research has shown that compounds structurally related to “3-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline” exhibit potent antimicrobial activity. For instance, pyrazolyl triazoles have been synthesized and demonstrated to be potential antibacterial agents against Bacillus subtilis and antifungal agents against Penicillium chrysogenum (Teja et al., 2017). This finding underscores the potential of triazole derivatives in combating microbial infections.
Photoluminescent Properties
The exploration of photoluminescent properties in compounds related to “this compound” has significant implications for their application in optical devices. A study on Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine revealed these complexes exhibit highly luminescent properties with potential for photonic conversion media applications (Stan et al., 2015).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. One of the synthesized bases showed a high inhibition efficiency, indicating the potential of triazole derivatives in protecting metals from corrosion (Ansari et al., 2014).
Catalytic Applications
The synthesis and structural characterization of novel complexes, including those with Schiff base ligands derived from pyridinyl anilines, have demonstrated reactivity in ring-opening polymerization of ε-caprolactone. These findings suggest the utility of such compounds in catalysis and polymer science (Njogu et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10/h1-8H,14H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRZTWHOLCVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
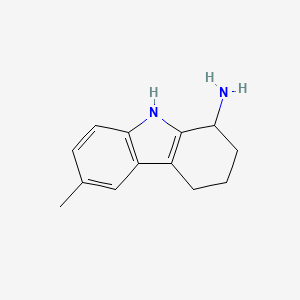
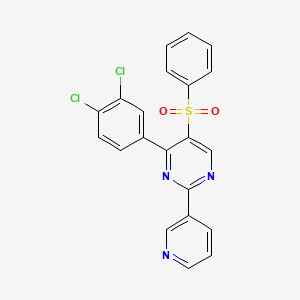
![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)
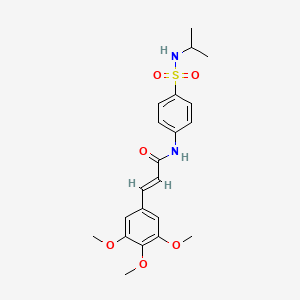

![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)
